3-Cyclobutyl-1H-pyrazole

Catalog No.
S785802
CAS No.
476629-86-4
M.F
C7H10N2
M. Wt
122.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Cyclobutyl-1H-pyrazole

CAS Number

476629-86-4

Product Name

3-Cyclobutyl-1H-pyrazole

IUPAC Name

5-cyclobutyl-1H-pyrazole

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

InChI

InChI=1S/C7H10N2/c1-2-6(3-1)7-4-5-8-9-7/h4-6H,1-3H2,(H,8,9)

InChI Key

HLPBQDVLMHJKRN-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC=NN2

Canonical SMILES

C1CC(C1)C2=CC=NN2

Medicinal Chemistry:

  • Drug Discovery: The pyrazole ring, a core component of 3-Cyclobutyl-1H-pyrazole, is present in numerous bioactive molecules with diverse therapeutic applications. Researchers explore its potential as a scaffold for designing novel drugs targeting various diseases.

Material Science:

  • Functional Materials: Pyrazole derivatives, including potentially those derived from 3-Cyclobutyl-1H-pyrazole, are being investigated for their potential applications in developing functional materials. This includes exploration in areas like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their unique properties like tunable electronic structures and thermal stability.

Organic Chemistry:

  • Synthetic Intermediate: 3-Cyclobutyl-1H-pyrazole can act as a valuable intermediate in organic synthesis. Its unique structure allows for further chemical transformations, enabling the creation of more complex molecules with desired properties for various applications.

3-Cyclobutyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms, specifically arranged in a pyrazole configuration. The cyclobutyl group attached to the pyrazole ring contributes to its unique properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry.

Typical of pyrazole derivatives. These include:

  • Nucleophilic Substitution Reactions: The nitrogen atoms in the pyrazole ring can act as nucleophiles, allowing for substitutions at various positions on the ring.
  • Condensation Reactions: This compound can undergo condensation with aldehydes or ketones to form more complex structures.
  • Oxidation Reactions: Pyrazoles can be oxidized to yield various derivatives, which may enhance their biological activity or alter their chemical properties.

3-Cyclobutyl-1H-pyrazole exhibits significant biological activity, particularly in the context of medicinal chemistry. Pyrazole derivatives are often investigated for their potential as:

  • Antimicrobial Agents: Some studies indicate that pyrazoles can inhibit the growth of bacteria and fungi.
  • Anti-inflammatory Compounds: Certain pyrazole derivatives have shown promise in reducing inflammation in various biological models.
  • Anticancer Agents: Research has highlighted the cytotoxic effects of some pyrazole compounds against cancer cell lines, suggesting potential for therapeutic applications.

The synthesis of 3-cyclobutyl-1H-pyrazole typically involves several methods, including:

  • Cyclization Reactions: Starting from appropriate hydrazine derivatives and cyclobutanones or similar substrates, cyclization can occur under acidic or basic conditions to form the pyrazole ring.
  • Multicomponent Reactions: Recent advances have introduced multicomponent reaction strategies that allow for the efficient synthesis of pyrazoles from readily available starting materials, enhancing yield and reducing reaction time .
  • Functionalization Techniques: The introduction of functional groups onto the cyclobutyl moiety can be achieved through various organic reactions, expanding the compound's utility.

3-Cyclobutyl-1H-pyrazole has applications across multiple domains:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting various diseases.
  • Agriculture: Pyrazole derivatives are being studied for their potential use as herbicides or pesticides due to their effectiveness against certain pests and weeds.
  • Material Science: The unique properties of pyrazoles make them candidates for developing novel materials with specific functionalities.

Interaction studies involving 3-cyclobutyl-1H-pyrazole focus on its binding affinity with biological targets, such as enzymes or receptors. These studies are crucial for understanding its mechanism of action and potential side effects. Techniques such as molecular docking and in vitro assays are commonly employed to evaluate these interactions.

Several compounds share structural similarities with 3-cyclobutyl-1H-pyrazole. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Properties
1-MethylpyrazoleMethyl group on the nitrogen atomExhibits distinct solubility properties
4-Amino-1H-pyrazoleAmino group at position 4Known for enhanced anti-inflammatory effects
3-PyridylpyrazolePyridine ring fused with pyrazoleDisplays different pharmacological profiles
3-Cyclopropyl-1H-pyrazoleCyclopropyl group instead of cyclobutylDifferent steric effects influencing reactivity

3-Cyclobutyl-1H-pyrazole's unique cyclobutyl substituent distinguishes it from these compounds, potentially affecting its biological activity and chemical reactivity.

XLogP3

1.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-cyclobutylpyrazolyl

Dates

Modify: 2023-08-15

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